Synthesis Pathway of 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid: An In-depth Technical Guide
Synthesis Pathway of 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and complex molecular architectures. This document details the synthetic route, experimental protocols, and quantitative data to support researchers in the successful preparation of this compound.
Introduction
2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid is a bifunctional molecule featuring a carboxylic acid and a Boc-protected amine on a dimethylated benzene ring. The tert-butoxycarbonyl (Boc) protecting group is crucial in multi-step syntheses, as it masks the nucleophilicity of the amine under various reaction conditions and can be selectively removed under acidic conditions.[1] This allows for precise chemical modifications at other positions of the molecule. The dimethyl substitution pattern can influence the compound's lipophilicity and conformational properties, making it an interesting scaffold for medicinal chemistry.
The most direct and common synthetic route to 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid involves a two-step process:
-
Synthesis of the precursor: 2-amino-3,5-dimethylbenzoic acid.
-
Protection of the amino group: Introduction of the Boc group onto 2-amino-3,5-dimethylbenzoic acid.
This guide will elaborate on each of these steps, providing detailed experimental procedures and relevant data.
Overall Synthesis Workflow
The synthesis commences with the commercially available 3,5-dimethylbenzoic acid, which undergoes nitration to introduce a nitro group at the 2-position. Subsequent reduction of the nitro group furnishes the key intermediate, 2-amino-3,5-dimethylbenzoic acid. The final step involves the protection of the amino group with di-tert-butyl dicarbonate (Boc anhydride) to yield the target compound.
Caption: Overall synthesis workflow for 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid.
Experimental Protocols
Synthesis of 2-amino-3,5-dimethylbenzoic acid
This synthesis is a two-part process involving the nitration of 3,5-dimethylbenzoic acid followed by the reduction of the resulting nitro compound.
3.1.1. Step 1: Nitration of 3,5-dimethylbenzoic acid to 2-nitro-3,5-dimethylbenzoic acid
This protocol is adapted from a general procedure for the nitration of benzoic acid derivatives.[2]
-
Materials:
-
3,5-dimethylbenzoic acid
-
Concentrated nitric acid (65-70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid to 3,5-dimethylbenzoic acid while stirring. Maintain the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3,5-dimethylbenzoic acid in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.[2]
-
Carefully pour the reaction mixture over crushed ice with stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude 2-nitro-3,5-dimethylbenzoic acid can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
-
3.1.2. Step 2: Reduction of 2-nitro-3,5-dimethylbenzoic acid to 2-amino-3,5-dimethylbenzoic acid
This protocol utilizes catalytic hydrogenation, a common and efficient method for the reduction of nitroarenes.
-
Materials:
-
2-nitro-3,5-dimethylbenzoic acid
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Diatomaceous earth (Celite®)
-
-
Procedure:
-
Dissolve 2-nitro-3,5-dimethylbenzoic acid in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-3,5-dimethylbenzoic acid. The product can be further purified by recrystallization if necessary.
-
Synthesis of 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid
This procedure involves the protection of the amino group of 2-amino-3,5-dimethylbenzoic acid using di-tert-butyl dicarbonate.[1]
-
Materials:
-
2-amino-3,5-dimethylbenzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-amino-3,5-dimethylbenzoic acid (1.0 equivalent) in a mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide solution at room temperature.
-
Add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted di-tert-butyl dicarbonate.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis of 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid and its precursor.
Table 1: Synthesis of 2-amino-3,5-dimethylbenzoic acid
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| 1. Nitration | 3,5-Dimethylbenzoic acid | HNO₃, H₂SO₄ | H₂SO₄ | < 10 | 1-2 | Data not available | Data not available |
| 2. Reduction | 2-Nitro-3,5-dimethylbenzoic acid | H₂, 10% Pd/C | Methanol | Room Temperature | 2-12 | >90 (typical for nitro reduction) | >95 |
Table 2: Synthesis of 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid
| Reactant | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| 2-Amino-3,5-dimethylbenzoic acid | (Boc)₂O, NaOH | 1,4-Dioxane/Water | Room Temperature | 4-12 | 85-95[1] | >98 |
Table 3: Physicochemical Properties of 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₄[3] |
| Molecular Weight | 265.31 g/mol [3] |
| Appearance | White to off-white solid |
| Melting Point | Data not available |
| CAS Number | 669713-57-9 |
Mandatory Visualizations
Logical Relationship of the Synthesis Pathway
Caption: Logical flow of the multi-step synthesis.
Conclusion
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid is a straightforward process that can be achieved in high yields through a well-established two-step sequence from 3,5-dimethylbenzoic acid. The protocols provided in this guide, based on established chemical literature, offer a reliable foundation for the preparation of this versatile building block. Careful control of reaction conditions, particularly temperature during the nitration step, and thorough purification at each stage are crucial for obtaining a high-purity final product. This compound serves as a valuable starting material for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science.
References
- 1. Buy 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid | 669713-57-9 [smolecule.com]
- 2. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. PubChemLite - 2-{[(tert-butoxy)carbonyl]amino}-3,5-dimethylbenzoic acid (C14H19NO4) [pubchemlite.lcsb.uni.lu]
